Methyl 2-amino-2-(pyridin-2-YL)acetate
Overview
Description
Methyl 2-amino-2-(pyridin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . These compounds target organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s known that 2-aminopyrimidine derivatives interact with their targets to inhibit their activities . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
Similar compounds have been shown to affect the life cycle of disease-causing organisms, disrupting their growth and proliferation .
Pharmacokinetics
The compound’s molecular weight (16618), boiling point (250 °C), and density (1187) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to inhibit the growth and proliferation of disease-causing organisms, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-2-(pyridin-2-YL)acetate. For instance, the compound’s storage temperature (2–8 °C under inert gas such as nitrogen or Argon) can affect its stability . Other factors such as pH, presence of other compounds, and specific conditions of the target organisms’ environment may also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of other compounds
Cellular Effects
Related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of other compounds
Temporal Effects in Laboratory Settings
It is known to be stable under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. The specific conditions would depend on the desired purity and yield requirements .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines .
Scientific Research Applications
Methyl 2-amino-2-(pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A simpler analog with similar reactivity but different biological properties.
Methyl 2-aminopyridine-3-carboxylate: Another derivative with distinct chemical and biological activities.
2-(Methylamino)pyridine: A related compound with different substitution patterns and reactivity.
Uniqueness
Methyl 2-amino-2-(pyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an amino and ester functional group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-amino-2-pyridin-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFMJZOMHQTYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447989 | |
Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154410-83-0 | |
Record name | 2-Pyridineacetic acid, α-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154410-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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